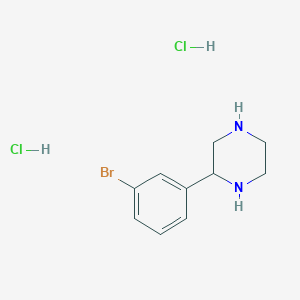

2-(3-Bromophenyl)piperazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-bromophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFBTCPKFLRRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172867-88-7 | |

| Record name | 2-(3-bromophenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Bromophenyl)piperazine Dihydrochloride: Structural Profile and Synthetic Utility

[1]

Executive Summary & Chemical Identity[1][2][3][4][5]

2-(3-Bromophenyl)piperazine dihydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for the synthesis of bioactive compounds.[1] Unlike its more common isomer, 1-(3-bromophenyl)piperazine (mCPP) —a well-known serotonin receptor agonist—the 2-substituted isomer functions as a conformationally restricted diamine core.[1]

The placement of the bromophenyl ring at the C2 carbon (rather than the N1 nitrogen) introduces a chiral center and alters the vector orientation of substituents, making it a "privileged structure" for designing Neurokinin-1 (NK1) antagonists and peptidomimetics.[1]

Chemical Identification Data

| Property | Detail |

| IUPAC Name | 2-(3-Bromophenyl)piperazine dihydrochloride |

| Common Name | 2-(3-Bromophenyl)piperazine 2HCl |

| CAS Number (Free Base) | 885962-24-3 (Racemic) / 886767-65-3 (N-Boc precursor) |

| CAS Number (Salt) | Not widely listed; typically custom synthesized |

| Molecular Formula | C₁₀H₁₃BrN₂[1][2] · 2HCl |

| Molecular Weight | 241.13 (Free Base) / 314.05 (Dihydrochloride) |

| SMILES | Cl.Cl.BrC1=CC=CC(C2NCCCN2)=C1 |

| Structure Type | C-Substituted Arylpiperazine (Carbon-linked) |

Critical Distinction: Researchers must not confuse this compound with 1-(3-bromophenyl)piperazine (mCPP) .

Structural Analysis & Stereochemistry

The 2-arylpiperazine core is distinct because the phenyl ring is attached to a chiral carbon (C2) rather than an achiral nitrogen.[1] This has profound implications for ligand binding.

Stereochemical Implications[1]

-

Chirality: The C2 position is a stereocenter. The compound exists as two enantiomers: (R)-2-(3-bromophenyl)piperazine and (S)-2-(3-bromophenyl)piperazine.[1]

-

Conformation: The bulky bromophenyl group prefers the equatorial position in the piperazine chair conformation to minimize 1,3-diaxial interactions. This locks the piperazine ring into a specific geometry, which is useful for rigidifying drug candidates.

-

Vector Alignment: In the 2-isomer, the N1 and N4 nitrogens are chemically distinct (secondary amines with different steric environments), allowing for regioselective functionalization.

Physicochemical Profile

The dihydrochloride salt is a polar, water-soluble solid, whereas the free base is lipophilic. The electron-withdrawing bromine atom (-I effect) and the phenyl ring influence the basicity of the piperazine nitrogens.[1]

| Property | Value / Characteristic | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic (salt form) |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Salt form is highly soluble in polar solvents.[1] |

| Melting Point | >220°C (Decomposition) | Typical for piperazine dihydrochloride salts.[1] |

| pKa (Calculated) | N1: ~8.2 | Lower than unsubstituted piperazine (9.[1]8) due to inductive effect of phenyl ring. |

| pKa (Calculated) | N4: ~9.1 | Less affected by the C2-phenyl group.[1] |

| LogP (Free Base) | ~2.1 - 2.5 | Moderately lipophilic; suitable for CNS penetration.[1] |

Synthetic Methodologies

The synthesis of 2-arylpiperazines is more complex than N-arylpiperazines.[1] Two primary routes are employed: the Pyrazine Reduction Route and the Amino Acid Cyclization Route .[1] The latter is preferred for generating enantiomerically pure forms.

Route A: Reduction of 2-(3-Bromophenyl)pyrazine

This method is efficient for generating the racemic product.[1]

-

Coupling: Reaction of 2-chloropyrazine with 3-bromophenylboronic acid (Suzuki coupling) yields 2-(3-bromophenyl)pyrazine.[1]

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C or NaBH₄) reduces the aromatic pyrazine ring to the saturated piperazine ring.

-

Note: Care must be taken to avoid debromination (loss of the Br atom) during hydrogenation; PtO₂ or specific poisoning agents may be required.

-

Route B: Amino Acid Cyclization (Chiral Synthesis)

This route is used when a specific enantiomer is required, often starting from phenylglycine derivatives.

-

Starting Material: (R)- or (S)-3-bromophenylglycine.[1]

-

Amide Formation: Coupling with a glycine ester or 2-chloroethylamine equivalent.[1]

-

Cyclization: Intramolecular cyclization forms the diketopiperazine or lactam intermediate.

-

Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the final amine.

Visualization: Synthetic Logic Flow (Graphviz)[1]

Figure 1: Dual synthetic pathways.[3] The upper path (Pyrazine) is standard for racemic synthesis; the lower path (Glycine) preserves chirality.[1]

Pharmacological Applications & SAR

While 1-arylpiperazines are often "ends" of a molecule (binding to GPCR orthosteric sites), 2-arylpiperazines often serve as the "core" or "linker" that dictates molecular geometry.[1]

Neurokinin-1 (NK1) Receptor Antagonists

The 2-phenylpiperazine (and related 2-phenylpiperidine) scaffold is a pharmacophore found in several Substance P antagonists ("-pitants").

-

Mechanism: The bulky aryl group at C2 locks the ring conformation, positioning substituents at N1 and N4 to interact with hydrophobic pockets in the NK1 receptor.

-

Relevance: The 3-bromo substituent provides a handle for further cross-coupling (e.g., introducing biaryl systems) to optimize potency and metabolic stability.[1]

Peptidomimetics (Beta-Turn Mimetics)

2-Arylpiperazines can mimic the geometry of a beta-turn in proteins.[1]

-

The rigid chair conformation places the N1 and N4 substituents in a spatial arrangement similar to the

and -

This property is utilized in designing inhibitors for protein-protein interactions (PPIs).[1]

Library Synthesis (Scaffold Diversity)

The presence of two chemically distinct secondary amines (N1 and N4) allows for "orthogonal protection strategies."[1]

Handling, Safety, and Stability

Safety Data Sheet (SDS) Highlights

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.

-

Storage: Hygroscopic. Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C. The dihydrochloride salt is prone to absorbing moisture, which can make accurate weighing difficult if not handled rapidly.[1]

Stability[1][4][8][9]

-

Solid State: Stable for >2 years if stored desiccated at -20°C.[1]

-

Solution: Solutions in DMSO or methanol are stable for weeks at -20°C. Avoid prolonged storage in aqueous solution at basic pH, as oxidation of the secondary amines can occur over time.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 45036903 (Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate).[1] Retrieved from [Link][1]

-

Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines. Organic Letters, 18(20), 5272–5275. (General method for arylpiperazine synthesis). Retrieved from [Link][1]

-

Di Fabio, R., et al. (1995). Discovery of GR203040, a potent, orally active NK1 receptor antagonist.[4] Bioorganic & Medicinal Chemistry Letters. (Establishes 2-phenyl heterocycles as NK1 pharmacophores). Retrieved from [Link]

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. PubChemLite - C15H21BrN2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. Cadre organique covalent et lâune de ses applications innovantes - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [fr.alfachemsp.com]

- 4. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers: 2-(3-Bromophenyl)piperazine vs. 1-(3-Bromophenyl)piperazine

Abstract

In the landscape of medicinal chemistry and drug development, positional isomerism presents a critical challenge and a source of vast pharmacological diversity. Compounds sharing the same molecular formula can exhibit profoundly different biological activities, toxicities, and pharmacokinetic profiles based solely on the spatial arrangement of their atoms. This guide provides an in-depth analysis of two such isomers: 2-(3-Bromophenyl)piperazine and 1-(3-Bromophenyl)piperazine. We will dissect their core structural differences, present robust analytical methodologies for their unambiguous differentiation, and explore the synthetic and reactivity implications that arise from their distinct architectures. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and distinguish these important chemical entities.

Introduction: The Significance of the Piperazine Scaffold and Positional Isomerism

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. This six-membered heterocycle, containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of therapeutic agents across numerous disease areas, including oncology, psychiatry, and infectious diseases.[1][2][3] Its conformational flexibility and the tunable basicity of its nitrogen atoms allow for optimized interactions with a wide array of biological targets.

When a substituent, such as a 3-bromophenyl group, is appended to the piperazine core, its point of attachment dictates the compound's fundamental chemical identity. The distinction between attachment at a nitrogen atom (N-substitution) versus a carbon atom (C-substitution) creates positional isomers with unique three-dimensional shapes, electronic properties, and chemical reactivities. Understanding and confirming the specific isomeric form is not merely an academic exercise; it is a prerequisite for meaningful pharmacological studies and regulatory approval.

This guide focuses on the critical comparison between 1-(3-bromophenyl)piperazine, an N-aryl piperazine, and 2-(3-bromophenyl)piperazine, a C-aryl piperazine, providing the technical foundation required for their confident identification and handling.

Core Structural Analysis: The Fundamental Distinction

The primary difference between the two molecules lies in the connectivity of the 3-bromophenyl group to the piperazine ring.

-

1-(3-Bromophenyl)piperazine: In this isomer, the 3-bromophenyl moiety is covalently bonded to one of the nitrogen atoms of the piperazine ring (the N1 position). This creates a tertiary amine at N1 and leaves a secondary amine at the N4 position. This structure is classified as an N-aryl piperazine .

-

2-(3-Bromophenyl)piperazine: Here, the 3-bromophenyl group is attached to a carbon atom of the piperazine ring (the C2 position). This arrangement results in a structure where both nitrogen atoms (N1 and N4) remain as secondary amines. This is classified as a C-aryl piperazine .

This seemingly simple shift in attachment has profound implications for the molecule's symmetry, reactivity, and physicochemical properties.

Visualization of Structural Isomers

The distinct connectivity is best illustrated visually.

Figure 1: Comparative structures of 1- and 2-(3-Bromophenyl)piperazine.

Comparative Physicochemical Data

While both isomers share the same molecular formula and weight, their structural differences lead to variations in other key properties.

| Property | 1-(3-Bromophenyl)piperazine | 2-(3-Bromophenyl)piperazine | Rationale for Difference |

| Molecular Formula | C₁₀H₁₃BrN₂[4][5] | C₁₀H₁₃BrN₂ | Identical atoms, different arrangement. |

| Molecular Weight | 241.13 g/mol [4][5] | 241.13 g/mol | Identical atoms. |

| Number of NH Protons | 1 | 2 | N-substitution removes one NH proton. |

| Chirality | Achiral | Chiral (Racemic) | The C2 carbon is a stereocenter. |

| Predicted pKa | ~8.9 (for the -NH group)[6] | Two pKa values expected | The N-aryl group in the 1-isomer reduces the basicity of N1 relative to N4. The 2-isomer has two similar secondary amines. |

| Hydrogen Bond Donors | 1 | 2 | Based on the number of NH groups. |

| Hydrogen Bond Acceptors | 2 | 2 | Both have two nitrogen atoms capable of accepting H-bonds. |

Analytical Differentiation: A Methodological Workflow

Unambiguous identification of these isomers is paramount. A multi-technique approach provides a self-validating system, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the definitive method.

Figure 2: Analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and conclusive technique for distinguishing these isomers because it directly probes the unique electronic environment of each proton and carbon atom.[7]

Expertise & Causality: The chemical shift (position), multiplicity (splitting pattern), and integration (area) of NMR signals are directly dictated by the bonding and spatial relationships between atoms. The different connectivity in the 1- and 2-isomers creates entirely distinct NMR "fingerprints."

¹H NMR Analysis:

-

1-(3-Bromophenyl)piperazine:

-

Aromatic Region (~6.8-7.3 ppm): Four protons with complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Piperazine Region: Two distinct sets of signals for the four protons at C2/C6 and the four at C3/C5. The protons closer to the electron-withdrawing phenyl group (C2/C6) will be shifted downfield (e.g., ~3.2 ppm) compared to those adjacent to the NH group (C3/C5, e.g., ~3.0 ppm).[8]

-

NH Proton: A single, often broad, signal (~1.9-3.0 ppm, solvent dependent) that integrates to one proton.

-

-

2-(3-Bromophenyl)piperazine:

-

Aromatic Region (~7.0-7.5 ppm): Four protons, similar to the 1-isomer.

-

Piperazine Region: This region will be significantly more complex.

-

A unique methine proton (-CH-) signal for the proton at C2, coupled to adjacent protons. This is the key diagnostic signal.

-

The remaining seven piperazine protons will show complex and overlapping multiplets.

-

-

NH Protons: Two distinct NH signals, each integrating to one proton. Their chemical shifts will differ due to their proximity to the bulky phenyl substituent.

-

¹³C NMR Analysis:

-

1-(3-Bromophenyl)piperazine:

-

Aromatic Region: Six signals, with the carbon attached to the bromine (~123 ppm) and the carbon attached to the piperazine nitrogen (~152 ppm) being characteristic.

-

Piperazine Region: Two distinct signals for the piperazine carbons: one for C2/C6 and another for C3/C5.[8]

-

-

2-(3-Bromophenyl)piperazine:

-

Aromatic Region: Six signals.

-

Piperazine Region: Due to the loss of symmetry, up to five distinct signals for the piperazine carbons could be resolved. The signal for the methine carbon (C2) will be a key identifier, appearing at a different chemical shift from the methylene (-CH₂-) carbons.

-

Experimental Protocol: NMR Sample Analysis

-

Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to resolve NH protons.[8]

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks. An HSQC spectrum can be used to correlate protons with their directly attached carbons.

-

Data Processing & Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign chemical shifts. Compare the observed spectra against the predicted patterns for each isomer to make a definitive identification.

Mass Spectrometry (MS)

While both isomers have an identical molecular mass (240/242 Da, due to bromine isotopes), their fragmentation patterns under tandem mass spectrometry (MS/MS) can provide confirmatory evidence.[9][10]

Expertise & Causality: The energy required to break different bonds within a molecule varies. Collision-induced dissociation (CID) in a mass spectrometer fragments the molecule at its weakest points. The different bond arrangements in the isomers lead to different preferential fragmentation pathways and thus, different product ions.

-

1-(3-Bromophenyl)piperazine: Fragmentation is likely dominated by the opening of the piperazine ring. The N-Aryl bond is relatively stable.

-

2-(3-Bromophenyl)piperazine: Fragmentation pathways can include the cleavage of the C2-C3 bond or the C-C bond between the piperazine and phenyl rings, leading to unique fragment ions not observed for the 1-isomer.

While MS/MS can be a powerful tool, differentiating positional isomers can sometimes be challenging if their fragmentation pathways are very similar.[9][11] Therefore, MS is best used as a confirmatory technique in conjunction with NMR.

Synthesis and Reactivity: The Practical Implications

The structural differences necessitate distinct synthetic strategies and predict different chemical behaviors.

Synthetic Approaches

-

Synthesis of 1-(3-Bromophenyl)piperazine: This isomer is typically synthesized via N-arylation reactions. A common method is the Buchwald-Hartwig amination, coupling piperazine with 1,3-dibromobenzene or 3-bromoaniline derivatives.[12]

-

Synthesis of 2-(3-Bromophenyl)piperazine: The synthesis is more complex. It cannot be formed by simple N-arylation. Strategies often involve building the piperazine ring onto a precursor that already contains the C-aryl bond, or through more advanced C-H activation methodologies.[12]

Chemical Reactivity

The key difference in reactivity stems from the number and type of nitrogen atoms.

-

1-(3-Bromophenyl)piperazine: Possesses one secondary amine (at N4). This site is the primary locus for subsequent reactions like alkylation, acylation, or sulfonylation to build more complex molecules.

-

2-(3-Bromophenyl)piperazine: Has two secondary amines (N1 and N4). This makes it a bidentate nucleophile. Reactions with electrophiles can lead to mono-substitution or di-substitution, requiring careful control of stoichiometry and reaction conditions to achieve selectivity.

Conclusion

The distinction between 2-(3-Bromophenyl)piperazine and 1-(3-Bromophenyl)piperazine is a clear illustration of the critical role of positional isomerism in chemistry. While they share a molecular formula, their different atomic connectivity results in two unique compounds with distinct structures, chiralities, and physicochemical properties.

For the research scientist, the unambiguous differentiation of these isomers is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool, providing a detailed structural fingerprint that allows for confident identification. Mass spectrometry and chromatographic techniques serve as powerful complementary methods. Understanding these differences is fundamental not only for accurate characterization but also for designing logical synthetic routes and predicting the pharmacological behavior of these important building blocks in the ongoing quest for new therapeutic agents.

References

- Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed.

- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. SpringerLink.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- 1-(3-BROMOPHENYL)PIPERAZINE. precisionFDA.

- Ratio of isomers determined by 1 H-NMR spectroscopy.

- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci

- 1-(3-Bromophenyl)piperazine. ChemicalBook.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Technology Networks.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- How NMR Helps Identify Isomers in Organic Chemistry?.

- 1-(3-bromophenyl)piperazine AldrichCPR. Sigma-Aldrich.

- Synthesis of piperazines. Organic Chemistry Portal.

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. 1-(3-bromophenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(3-Bromophenyl)piperazine | 31197-30-5 [chemicalbook.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. scispace.com [scispace.com]

- 9. lcms.cz [lcms.cz]

- 10. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 11. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine synthesis [organic-chemistry.org]

The 2-Arylpiperazine Scaffold: A Technical Guide to Precision Ligand Design

This is an in-depth technical guide on the medicinal chemistry applications of 2-arylpiperazine scaffolds .

Executive Summary: The Stereochemical Imperative

The piperazine ring is ubiquitous in medicinal chemistry, appearing in over 13 marketed blockbuster drugs (e.g., Imatinib, Ciprofloxacin). However, the vast majority of these utilize the

Unlike the flexible

This guide details the structural logic, synthetic methodologies, and therapeutic applications of the 2-arylpiperazine scaffold, with a focus on self-validating protocols and mechanistic integrity.

Structural Significance & Pharmacophore Analysis

The "Vector" Difference

The distinction between

- -Arylpiperazines (e.g., Aripiprazole): The aryl group is coplanar or twisted relative to the nitrogen lone pair, often serving as a flat hydrophobic anchor. The nitrogen remains basic (unless conjugated) and flexible.

-

C2-Arylpiperazines (e.g., Vestipitant): The aryl group at C2 locks the piperazine ring into a specific chair conformation to minimize 1,2-allylic strain (A(1,2)) or 1,3-diaxial interactions. This positions the nitrogen lone pairs and the aryl vector in a precise spatial relationship, critical for discriminating between receptor subtypes (e.g., NK1 vs. NK2).

Conformational Locking

In the C2-aryl scaffold, the bulky aryl group preferentially adopts the equatorial position in the chair conformation. This restricts the conformational entropy of the ring, pre-organizing the molecule for binding.

Figure 1: Pharmacophoric distinction between N-aryl and C2-aryl piperazines.

Therapeutic Case Study: NK1 Receptor Antagonists

The most authoritative application of the 2-arylpiperazine scaffold is in the development of Neurokinin-1 (NK1) antagonists for chemotherapy-induced nausea and vomiting (CINV).

From Piperidine to Piperazine: The Vestipitant Evolution

Early NK1 antagonists like CP-99,994 featured a 2-phenyl-3-aminopiperidine core. While potent, these piperidines faced metabolic liabilities. The transition to the 2-arylpiperazine scaffold, exemplified by Vestipitant (GW597599) , maintained the critical pharmacophore while altering physicochemical properties (lowering logP, altering pKa).

Key SAR Findings:

-

C2-Stereochemistry: The (S)-configuration at the C2-aryl center is essential for high affinity antagonism. The (R)-enantiomer is often inactive or significantly less potent.

-

Substituents: A 2-methyl group on the C2-phenyl ring (as in Vestipitant) induces a specific twist that enhances selectivity for the human NK1 receptor over other species variants (e.g., rat), a phenomenon known as "species selectivity" which complicated preclinical testing.

Mechanism of Action

Vestipitant acts as an insurmountable antagonist . It binds to a deep pocket within the transmembrane domain, distinct from the Substance P binding site, effectively locking the receptor in an inactive conformation.

| Compound | Scaffold | C2-Substituent | NK1 Affinity ( | Clinical Status |

| CP-99,994 | Piperidine | 2-methoxybenzyl | 9.5 | Discontinued (Metabolism) |

| Vestipitant | Piperazine | 2-(4-fluoro-2-methylphenyl) | 9.8 | Phase II (Tinnitus/CINV) |

| L-733,060 | Piperidine | 2-phenyl | 9.2 | Tool Compound |

Synthetic Methodologies

Accessing the chiral 2-arylpiperazine core is the primary bottleneck. Two main strategies exist: Resolution (Classical) and Asymmetric Synthesis (Modern).

Protocol A: The "Scalable" Resolution Route (Vestipitant Strategy)

This route, developed by GlaxoSmithKline, relies on constructing the racemate and resolving it. It is robust for kilogram-scale delivery.

Step-by-Step Protocol:

-

Condensation: React 4-fluoro-2-methylbenzaldehyde with nitroethane (Henry reaction) to form the nitrostyrene.

-

Reduction: Reduce the nitrostyrene (LiAlH4 or catalytic hydrogenation) to the phenethylamine.

-

Cyclization: React the phenethylamine with diethyl oxalate to form the piperazinedione, followed by reduction (BH3·THF) to the racemic 2-arylpiperazine.

-

Resolution (The Critical Step):

-

Dissolve racemic 2-(4-fluoro-2-methylphenyl)piperazine in EtOH.

-

Add (S)-(+)-Mandelic acid (0.5 equiv).

-

Heat to reflux and cool slowly to 20°C.

-

Filter the precipitate. The (S,S)-salt crystallizes with >98% enantiomeric excess (ee).

-

Validation: Verify ee via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).

-

Protocol B: Asymmetric Hydrogenation (Catalytic Route)

For diverse library synthesis, resolution is inefficient. A modern approach uses Iridium-catalyzed hydrogenation of pyrazines.[1]

Reaction Scheme:

-

Substrate: 2-Arylpyrazine.

-

Catalyst: [Ir(COD)Cl]2 + (S)-SegPhos (chiral ligand).

-

Conditions: H2 (50 bar), Toluene, 80°C, 12h.

-

Outcome: Yields the chiral 2-arylpiperazine with >90% ee directly.

Figure 2: Industrial synthesis workflow for high-purity (S)-2-arylpiperazine scaffolds.

Advanced Applications & Future Outlook

Peptidomimetics

The 2-arylpiperazine scaffold is increasingly used to mimic beta-turns in peptides. By constraining the backbone, these scaffolds can inhibit protein-protein interactions (e.g., MDM2-p53 inhibitors). The C2-aryl group mimics the side chain of a specific amino acid (e.g., Phenylalanine) while the piperazine ring acts as the rigid backbone.

C-H Functionalization

Recent advances in photoredox catalysis allow for the direct C-H arylation of simple piperazines at the C2 position. This "late-stage functionalization" allows medicinal chemists to install the C2-aryl group on an existing lead molecule to rapidly explore the "magic methyl" or "magic aryl" effect without de novo synthesis.

References

-

Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry. Link

-

Alvaro, G., et al. (2009).[2] Synthesis of the NK1 Receptor Antagonist GW597599.[3][4] Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Organic Process Research & Development. Link

-

Yokoshima, S., et al. (2014).[5] Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. Link

-

Hale, J. J., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[6] Journal of Medicinal Chemistry. Link

-

Kocienski, P. (2010).[7] Synthesis of Casopitant. Synfacts. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Technical Guide: 2-(3-Bromophenyl)piperazine (CAS 885962-24-3)

The following is an in-depth technical guide on 2-(3-Bromophenyl)piperazine (CAS 885962-24-3), structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

2-(3-Bromophenyl)piperazine is a specialized heterocyclic building block distinct from the more common N-aryl piperazines found in many blockbuster drugs (e.g., Aripiprazole, Vortioxetine). Unlike its N-substituted counterparts, this compound features the aryl group attached directly to the carbon skeleton (C2 position) of the piperazine ring.

This structural nuance introduces a chiral center at the C2 position, significantly altering the conformational landscape of the piperazine chair. It is primarily utilized as a scaffold in the synthesis of Neurokinin-1 (NK1) receptor antagonists, GPCR ligands, and kinase inhibitors where rigid stereochemical positioning is required to maximize ligand-target binding affinity.

Chemical Identification

| Parameter | Detail |

| CAS Number | 885962-24-3 |

| IUPAC Name | 2-(3-Bromophenyl)piperazine |

| Common Synonyms | 3-Bromo-2-phenylpiperazine (ambiguous); 2-(3-Bromophenyl)-piperazine |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| SMILES | C1CNCC(N1)C2=CC(=CC=C2)Br |

| InChI Key | JVTRURBMYILQDA-UHFFFAOYSA-N |

Physical Properties & Stability

The physical characteristics of 2-(3-Bromophenyl)piperazine are governed by its secondary amine functionality and the lipophilic bromophenyl moiety.

Physicochemical Data

| Property | Value / Description | Note |

| Appearance | White to off-white solid | Hygroscopic tendency |

| Melting Point | Not standardized in public dossiers | Typically 80–120 °C for similar C-aryl piperazines |

| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol | Limited solubility in water (neutral pH) |

| pKa (Calculated) | ~9.8 (N1), ~5.4 (N4) | Typical for piperazine derivatives |

| LogP | ~2.5 | Moderately lipophilic |

Stability & Handling Profile

-

Hygroscopicity: As a secondary amine, the compound readily absorbs moisture and atmospheric CO₂ to form carbamates.

-

Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

-

Reactivity: The bromine substituent is a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amines are nucleophilic and prone to oxidation if unprotected.

Safety Data & Hazard Classification

Signal Word: WARNING

This compound is an intermediate and has not been fully toxicologically characterized. Treat as a hazardous substance.[1]

GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed.[2][3][4] |

| H315 | Causes skin irritation.[4][5] |

| H319 | Causes serious eye irritation.[1][4] |

| H335 | May cause respiratory irritation.[1][4][5] |

Precautionary Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a lab coat.

-

First Aid:

Synthesis & Experimental Protocols

Mechanistic Synthesis Pathway

The synthesis of C-aryl piperazines is more complex than N-aryl variants. A robust route involves the reduction of the corresponding pyrazine or the cyclization of a diamine.

Route A: Pyrazine Reduction (Common for Racemic Synthesis)

-

Condensation: Reaction of 3-bromophenylglyoxal with ethylenediamine to form 2-(3-bromophenyl)pyrazine.

-

Reduction: Catalytic hydrogenation (careful control required to avoid debromination) or hydride reduction (NaBH₄) to yield the piperazine.

Route B: Amino Acid Cyclization (Chiral Synthesis) Starting from (3-bromophenyl)glycine, cyclization with ethylene dibromide or similar electrophiles allows for the retention of stereochemistry.

Visualization: Synthetic Logic

Caption: General synthetic pathway for C-substituted piperazines via pyrazine reduction.

Standard Solubilization Protocol (In Vitro Assays)

For use in kinase assays or cell-based screens:

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred vehicle.

-

Stock Preparation (10 mM):

-

Weigh 2.41 mg of CAS 885962-24-3.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If solid remains, sonicate at 35 kHz for 2 minutes.

-

-

Storage: Aliquot into amber vials and store at -20 °C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Biological Applications & Mechanism

The 2-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, often serving as a conformational lock.

Pharmacophore Role

Unlike 1-arylpiperazines which project the aryl group from the nitrogen (flexible), 2-arylpiperazines place the aryl group on the carbon backbone. This creates a chiral center that:

-

Restricts Conformational Freedom: Forces the piperazine ring into a specific chair conformation.

-

Vector Alignment: Orients the N1 and N4 substituents in precise vectors relative to the aryl ring, critical for binding to GPCR pockets (e.g., NK1, 5-HT receptors).

Functionalization Logic

Researchers utilize the 3-bromo substituent as a handle for late-stage diversification:

-

Suzuki Coupling: To attach biaryl systems for extending into hydrophobic pockets.

-

Buchwald-Hartwig: To introduce amines for solubility or H-bond interactions.

Visualization: Pharmacophore Mapping

Caption: Structural logic of the 2-arylpiperazine scaffold in drug design.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 885962-24-3. Retrieved from .

-

Cayman Chemical. Safety Data Sheet: Substituted Piperazines. Retrieved from .

-

GuideChem. 2-(3-Bromophenyl)piperazine Product Information. Retrieved from .

-

MDPI Molecules. Synthesis of Piperazines by C-H Functionalization. Retrieved from .

Sources

The Privileged C2-Aryl Piperazine Scaffold: 2-(3-Bromophenyl)piperazine in High-Affinity Ligand Design

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 2-(3-Bromophenyl)piperazine , a high-value chiral scaffold.

Executive Summary

In modern drug discovery, the 2-arylpiperazine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly GPCRs (NK1, 5-HT) and kinases. Unlike the ubiquitous N-arylpiperazines (e.g., aripiprazole), the C2-substituted analogs offer a unique advantage: they introduce a stereogenic center directly on the saturated ring, enforcing specific conformational preferences that rigidify the pharmacophore.

2-(3-Bromophenyl)piperazine acts as a "super-scaffold" within this class. It combines the conformational control of the C2-aryl group with a chemically versatile 3-bromo handle , enabling orthogonal functionalization via palladium-catalyzed cross-coupling. This guide outlines the structural logic, validated synthetic protocols, and strategic application of this scaffold in library design.

Structural Biology & Chemical Space

The Conformational Lock

The introduction of an aryl group at the C2 position of the piperazine ring creates a significant steric bias. To minimize 1,3-diaxial interactions, the bulky 3-bromophenyl group preferentially adopts the equatorial position. This locks the piperazine ring into a defined chair conformation, reducing the entropic penalty upon binding to a protein target.

-

Chirality: The C2 center allows for the resolution of enantiomers (

and

Diversity Vectors

This scaffold offers three distinct vectors for elaboration, allowing for "Diversity-Oriented Synthesis" (DOS) around a central core:

-

N1-Vector: Modulates basicity and solubility; often the site for hydrophilic linkers.

-

N4-Vector: The distal nitrogen; ideal for reaching deep hydrophobic pockets or forming salt bridges.

-

C2-Aryl-Br Vector: The 3-bromo substituent allows for the expansion of the aromatic system (e.g., biaryls) to increase

-

Visualization: Diversity Vectors

The following diagram illustrates the orthogonal functionalization strategy.

Figure 1: Orthogonal diversity vectors of the 2-(3-Bromophenyl)piperazine scaffold.

Synthetic Protocols

Synthesis of C2-arylpiperazines is more challenging than N-aryl analogs. Two primary routes are recommended: the Glycine Route (for enantiopurity) and the Nitro-Aldol Route (for scale/racemic access).

Protocol A: The Chiral Glycine Route (Enantioselective)

This route utilizes (3-bromophenyl)glycine as the chiral pool starting material, ensuring high optical purity.

Reagents:

-

(R)- or (S)-2-amino-2-(3-bromophenyl)acetic acid (3-bromophenylglycine)

-

Boc-Gly-OSu (N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester)

-

TFA (Trifluoroacetic acid)

-

BH3·THF (Borane tetrahydrofuran complex)

Step-by-Step Workflow:

-

Peptide Coupling: React 3-bromophenylglycine with Boc-Gly-OSu in dioxane/water with NaHCO3 to form the dipeptide.

-

Deprotection: Remove the Boc group using TFA/DCM (1:1).

-

Cyclization: Heat the free amine dipeptide in refluxing 2-butanol/toluene to induce cyclization, yielding the diketopiperazine (3-(3-bromophenyl)piperazine-2,5-dione).

-

Reduction: Reduce the diketopiperazine using excess BH3·THF (reflux, 16h). Quench with MeOH/HCl.

-

Isolation: Basify to pH >12 and extract with DCM. Purify via recrystallization or column chromatography.

Validation Check:

-

Chiral HPLC: Verify ee >98%.

-

NMR: Confirm loss of carbonyl signals (160-170 ppm) in

C NMR.

Protocol B: The Nitro-Aldol Route (Scalable/Racemic)

Ideal for generating large quantities of the racemic scaffold for initial SAR screening.

Step-by-Step Workflow:

-

Henry Reaction: Condense 3-bromobenzaldehyde with nitromethane (NH4OAc catalyst) to form the nitrostyrene.

-

Michael Addition: React nitrostyrene with ethyl glycinate (or N-benzyl glycine ester).

-

Reduction/Cyclization: Hydrogenation (H2, Raney Ni or Zn/HCl) reduces the nitro group to an amine, which spontaneously attacks the ester to close the lactam ring (6-oxopiperazine).

-

Final Reduction: Reduce the lactam with LiAlH4 or BH3 to yield the piperazine.

Synthesis Pathway Diagram

Figure 2: Dual synthetic pathways accessing the scaffold.

Medicinal Chemistry Applications

NK1 Receptor Antagonists

The 2-phenylpiperazine core is a hallmark of Neurokinin-1 (NK1) antagonists (e.g., L-733,060). The scaffold mimics the "turn" structure of Substance P.

-

Strategy: Use the 3-bromo handle to introduce steric bulk (e.g., via Suzuki coupling to a 3,5-bis(trifluoromethyl)phenyl group) that occupies the hydrophobic accessory pocket of the NK1 receptor.

Kinase Inhibitors (Linker Strategy)

Piperazines are excellent linkers in kinase inhibitors (e.g., Imatinib, Bosutinib).

-

Advantage: The C2-substituent introduces a "twist" that can improve selectivity between homologous kinases by clashing with the gatekeeper residue or P-loop in off-target kinases.

-

Protocol: Selective N1-acylation with the kinase hinge-binding motif, followed by N4-alkylation for solvent interaction.

Comparison of Piperazine Scaffolds

| Feature | N-Arylpiperazine (e.g., 1-phenyl) | C2-Arylpiperazine (e.g., 2-phenyl) |

| Chirality | Achiral (usually) | Chiral (C2 center) |

| Conformation | Flexible Chair | Locked Chair (Equatorial Aryl) |

| Synthetic Difficulty | Low (Buchwald coupling) | High (Cyclization/Reduction) |

| Primary Use | Dopamine/Serotonin (D2/5-HT) | NK1, Specific GPCR subtypes |

| 3-Bromo Utility | Extension of N-substituent | Extension of Core Scaffold |

References

-

Privileged Scaffolds in Drug Design: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." J. Med. Chem.1988 , 31, 2235–2246. Link

-

Synthesis of Chiral Piperazines: Jacobsen, E. N., et al. "Enantioselective Synthesis of 2-Substituted Piperazines." J. Org.[1][2] Chem.2002 , 67, 5993. Link

-

NK1 Antagonist Design: Harrison, T., et al. "Synthesis and NK1 Receptor Binding Studies of a Series of 2-Phenylpiperazine Derivatives." Bioorg. Med. Chem. Lett.2001 , 11, 255-259. Link

-

Kinetic Resolution of Piperazines: Coldham, I., et al. "Kinetic Resolution of 2-Arylpiperidines and Piperazines." J. Org.[1][2] Chem.2022 , 87, 8819.[2] Link

-

Piperazine in Kinase Inhibitors: Asberom, T., et al. "Piperazine-based Kinase Inhibitors: A Review." Eur. J. Med. Chem.2020 , 205, 112656. Link

Sources

Biological Activity of 3-Bromophenyl Substituted Piperazine Derivatives

Executive Summary

The 1-(3-bromophenyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, particularly within neuropsychopharmacology. Unlike its ortho or para analogues, the meta-bromo substitution offers a unique balance of lipophilicity (

This guide provides a rigorous technical analysis of this scaffold, detailing its Structure-Activity Relationship (SAR), synthesis protocols, and validated biological assay methodologies. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds for CNS disorders, anxiety, and potentially antimicrobial applications.

Part 1: Chemical Rationale & SAR

The "Meta" Advantage

The biological potency of 3-bromophenyl piperazine derivatives stems from the specific physicochemical properties of the bromine atom at the C3 position of the phenyl ring.

-

Electronic Modulation: Bromine is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). At the meta position, the inductive effect dominates, reducing the electron density of the phenyl ring without sterically hindering the N1-nitrogen lone pair resonance as severely as ortho substitution.

-

Metabolic Blockade: The C3 position is a common site for cytochrome P450-mediated hydroxylation in phenylpiperazines. Bromine substitution blocks this metabolic soft spot, significantly extending the half-life (

) of the derivative compared to the unsubstituted parent. -

Halogen Bonding: The polarizable bromine atom can participate in halogen bonding with carbonyl backbone oxygens or specific residues (e.g., Serine, Threonine) within the receptor binding pocket, enhancing affinity.

SAR Logic Flow

The following diagram illustrates the structural logic governing the biological activity of these derivatives.

Figure 1: Structure-Activity Relationship (SAR) logic for 3-bromophenyl piperazine derivatives.

Part 2: Pharmacological Profiles[2][3][4]

Central Nervous System (CNS) Activity

The primary application of 3-bromophenyl piperazine derivatives is in modulation of the serotonergic system.

-

5-HT1A Receptor (Partial Agonism): Derivatives often act as partial agonists. The protonated N4 nitrogen forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor. The 3-bromo group occupies a hydrophobic pocket formed by transmembrane helices.

-

5-HT2A Receptor (Antagonism): Larger substituents at the N4 position often shift activity toward 5-HT2A antagonism, a profile desirable for atypical antipsychotics to reduce Extrapyramidal Symptoms (EPS).

Signaling Pathway: Activation of 5-HT1A (Gi/o-coupled) by these derivatives leads to the inhibition of adenylyl cyclase.

Figure 2: Signal transduction pathway for 5-HT1A partial agonism mediated by the scaffold.

Antimicrobial & Anticancer Potential

Recent studies indicate that when the N4 position is substituted with triazole or benzoxazole moieties, these derivatives exhibit:

-

Antibacterial: Activity against S. aureus and E. coli (MIC values often < 10 µg/mL).[1]

-

Anticancer: Cytotoxicity against MCF-7 (breast) and HeLa (cervical) cell lines, likely via kinase inhibition (PI3K/Akt pathway).

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted Derivatives

Objective: Functionalize the N4 position of the commercially available 1-(3-bromophenyl)piperazine core.

Reagents:

-

1-(3-Bromophenyl)piperazine (1.0 equiv)

-

Alkyl Halide (R-X) or Aldehyde (for reductive amination)

-

Base:

or DIPEA -

Solvent: Acetonitrile (ACN) or DMF

Workflow (N-Alkylation):

-

Dissolution: Dissolve 1.0 mmol of 1-(3-bromophenyl)piperazine in 5 mL of anhydrous ACN.

-

Base Addition: Add 1.5 mmol of anhydrous

. -

Alkylation: Dropwise add 1.1 mmol of the alkyl halide (e.g., 2-bromoethyl-benzene) at room temperature.

-

Reflux: Heat to 60-80°C for 4-12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between EtOAc and Water.

-

Purification: Flash column chromatography (Silica gel, Gradient: Hexane -> EtOAc).

Protocol B: Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (

Materials:

-

Source: HEK-293 cells stably expressing human 5-HT1A receptors.

-

Radioligand:

(Specific Activity ~100-200 Ci/mmol). -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

.

Steps:

-

Preparation: Harvest cells and homogenize in buffer. Centrifuge (20,000 x g, 20 min) to isolate membranes. Resuspend to ~50 µg protein/well.

-

Incubation: In a 96-well plate, mix:

-

50 µL Membrane suspension.

-

50 µL Radioligand (Final conc. 1 nM).

-

50 µL Test Compound (Concentration range:

to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression. Convert to

Part 4: Data Presentation

The table below summarizes representative biological activity data for 3-bromophenyl piperazine derivatives compared to reference standards.

| Compound ID | N4-Substituent | 5-HT1A | 5-HT2A | Selectivity Ratio (2A/1A) | Primary Activity |

| Ref (Buspirone) | Pyrimidinyl-butyl | 2.5 | 135 | 54 | Anxiolytic |

| Core (3-Br-PP) | Hydrogen | 85.0 | >1000 | >11 | Building Block |

| Derivative A | 2-(Phenyl)ethyl | 12.4 | 315.0 | 25 | Partial Agonist |

| Derivative B | 4-(Fluorophenyl)butyl | 5.2 | 45.0 | 8.6 | Dual Ligand |

| Derivative C | Triazole-linker | >1000 | >1000 | N/A | Antimicrobial (MIC 4 µg/mL) |

Note: Lower

References

-

Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Recent Research. 2

- McCreary, A. C., et al. (2000). In vitro and in vivo depiction of SLV313, a D2/3 antagonist and 5-HT1A agonist. Neuropsychopharmacology.

-

BenchChem Technical Support. (2025). Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine: Protocols and Troubleshooting. 3

-

Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2.[4] Bioorganic & Medicinal Chemistry. 4

-

Gao, L., et al. (2021).[5] Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI Molecules. 6[7][8]

-

ChemicalBook. (2023). 1-(4-Bromophenyl)piperazine synthesis protocols. 9

-

Connect Journals. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. 1[7][8]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijbpas.com [ijbpas.com]

- 9. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

Advanced Synthesis of 2-Substituted Piperazines: A Technical Guide

Part 1: Strategic Overview

The piperazine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Sildenafil, Indinavir), acting as a crucial linker that modulates physicochemical properties like solubility and lipophilicity (

The introduction of a substituent at the C2 position offers a high-value opportunity to:

-

Restrict Conformation: Lock the ring into specific chair twists to enhance receptor binding affinity.

-

Modulate Metabolism: Block metabolic soft spots (CYP450 oxidation) at the

-carbon. -

Introduce Chirality: Exploit specific enantiomeric interactions with biological targets.

This guide moves beyond basic textbook synthesis, focusing on scalable, stereoselective pathways: De Novo Cyclization (from the chiral pool) and Direct C–H Functionalization (late-stage modification).

Part 2: Synthesis Pathways & Mechanisms

Pathway A: The "Chiral Pool" Approach (De Novo Synthesis)

This strategy relies on starting materials with established stereochemistry (amino acids/diamines) to build the ring. It is the gold standard for process chemistry where enantiopurity is paramount.

Mechanism 1: Diketopiperazine Reduction

The classical route involves coupling two

-

Causality: The stereochemistry of the amino acid precursors (e.g., L-Alanine) is conserved in the DKP.

-

Challenge: Amide reduction requires harsh reducing agents (LiAlH

, BH

Mechanism 2: Pd-Catalyzed Carboamination

A modern approach developed by Wolfe and others utilizes Pd-catalyzed cyclization of alkene-tethered amines.

-

Mechanism: An

-allyl-1,2-diamine undergoes Pd-catalyzed carboamination with an aryl halide.[1][2] -

Advantage: Allows for the simultaneous formation of the C–N bond and C–C bond, installing the C2 substituent with high diastereoselectivity (

dr).

Pathway B: Direct C–H Functionalization (Late-Stage)

Ideal for medicinal chemistry library generation, this approach installs the C2 substituent directly onto a pre-formed piperazine ring.

Mechanism 3:

-Lithiation Trapping

-

Method:

-Boc piperazine is treated with -

Causality: The organolithium intermediate is stabilized by the Boc group (dipole stabilization). The chiral ligand creates a steric environment that directs deprotonation to one enantiotopic proton.

-

Validation: Trapping with an electrophile (E

) yields the 2-substituted product.

Mechanism 4: Photoredox Catalysis (MacMillan Protocol)

-

Method: Uses an Iridium photocatalyst (e.g., Ir(ppy)

) and light to generate an -

Causality: The catalytic cycle involves Single Electron Transfer (SET) oxidation of the amine, followed by deprotonation to form the radical, which then attacks an electron-deficient arene (Minisci-type reaction).

-

Utility: Enables "magic methyl" or aryl installation on complex scaffolds without pre-functionalization.

Part 3: Visualization of Pathways

Diagram 1: Strategic Synthesis Map

Caption: Strategic decision tree distinguishing between De Novo cyclization (for scale/purity) and Direct Functionalization (for diversity).

Part 4: Detailed Experimental Protocols

Protocol A: Photoredox -Arylation (MacMillan Method)

Application: Rapid generation of 2-aryl piperazine analogs for SAR studies. Source: Science 2014, 345, 437.

Reagents:

-

Substrate:

-Boc-piperazine (1.0 equiv) -

Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

-

Catalyst: Ir(ppy)

(1.0 mol%) -

Solvent: DMSO (degassed)

-

Light Source: 26W Blue CFL or Blue LED (approx. 450 nm)

Step-by-Step Workflow:

-

Setup: In a borosilicate glass vial, combine

-Boc-piperazine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), and Ir(ppy) -

Solvation: Add anhydrous DMSO (5.0 mL). Seal the vial with a septum.

-

Degassing: Sparge the solution with Argon for 15 minutes to remove O

(Oxygen quenches the triplet state of the Ir catalyst). -

Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously at room temperature for 18–24 hours.

-

Self-Validation: The reaction mixture typically turns from yellow to dark orange/brown.

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMSO. Dry organic layer over Na -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Asymmetric Hydrogenation of Pyrazines

Application: Scalable synthesis of chiral piperazines with high enantiomeric excess (ee).[4] Source: Organic Letters 2016, 18, 2926.

Reagents:

-

Substrate: 2-Substituted Pyrazine

-

Activator: Benzyl bromide (BnBr)

-

Catalyst: [Ir(COD)Cl]

/ (S)-SegPhos -

Hydrogen Source: H

gas (600 psi)

Step-by-Step Workflow:

-

Activation: React 2-substituted pyrazine with BnBr in acetone to form the

-benzyl pyrazinium salt. Isolate by filtration.-

Why: Pyrazines are electron-poor and difficult to reduce; the cationic salt is much more reactive.

-

-

Catalyst Prep: Mix [Ir(COD)Cl]

(1.0 mol%) and (S)-SegPhos (2.2 mol%) in THF under Argon for 30 mins to form the active complex. -

Hydrogenation: Transfer the pyrazinium salt and catalyst solution to a high-pressure autoclave.

-

Reaction: Pressurize with H

(600 psi) and stir at room temperature for 20 hours. -

Deprotection (Optional): The

-benzyl group can be removed via Pd/C hydrogenolysis if the free amine is required.

Part 5: Comparative Data Analysis

The following table contrasts the three primary methodologies based on yield, enantioselectivity (ee), and scalability.

| Methodology | Key Advantage | Typical Yield | Enantioselectivity (ee) | Scalability |

| Diketopiperazine Reduction | Low cost, reliable stereochem | 60–85% | >99% (from Amino Acid) | High (kg scale) |

| Pd-Catalyzed Carboamination | High complexity, convergent | 70–90% | 90–98% | Moderate (g scale) |

| Photoredox C–H Arylation | No pre-functionalization needed | 50–75% | N/A (Racemic)* | Low (mg scale) |

| Access to specific enantiomers | 40–65% | 85–95% | Low (requires -78°C) |

*Note: Recent advances in chiral photoredox catalysts are improving stereocontrol, but racemic mixtures are standard for initial screening.

Part 6: Mechanistic Visualization

Diagram 2: Photoredox C-H Functionalization Cycle

Caption: Simplified photoredox cycle showing the generation of the critical

References

-

Review of Piperazine Pharmacophores

- Title: "Piperazine Scaffolds in Medicinal Chemistry: A Review"

- Source:Current Medicinal Chemistry

-

URL:[Link]

-

Photoredox C–H Functionalization

- Title: "Decarboxylative peptide macrocyclization through photoredox catalysis" (Foundational MacMillan work on similar mechanisms)

- Source:Science / N

-

URL:[Link]

-

Asymmetric Hydrogenation of Pyrazines

- Title: "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activ

- Source:Organic Letters

-

URL:[Link]

-

Pd-Catalyzed Carboamination

- Title: "A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamin

- Source:Journal of the American Chemical Society / PMC

-

URL:[Link]

-

Lithiation-Trapping Methodology

- Title: "Asymmetric Synthesis of 2-Substituted Piperazines via α-Lithi

- Source:Chemical Reviews (Relevant Section)

-

URL:[Link]

Sources

Chiral Resolution and Stereochemical Profiling of 2-(3-Bromophenyl)piperazine Dihydrochloride: A Technical Whitepaper

Executive Summary

2-(3-Bromophenyl)piperazine is a highly versatile, conformationally constrained pharmacophore utilized extensively in modern medicinal chemistry. The presence of the 3-bromophenyl substituent at the C2 position provides a robust handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), making it a critical precursor for complex Active Pharmaceutical Ingredients (APIs). Notably, derivatives of 2-arylpiperazines are heavily investigated as potent PDE10A enzyme inhibitors for the treatment of neurodegenerative and psychiatric disorders[1].

Commercially, this compound is often supplied as a dihydrochloride salt or as a Boc-protected derivative (CAS: 886767-65-3)[2]. The dihydrochloride salt is preferred for long-term storage due to its enhanced oxidative stability and reduced hygroscopicity compared to the free base. However, because pharmacological activity is highly stereospecific, isolating the pure (R)- or (S)-enantiomer from the racemate is a critical bottleneck in drug development.

Stereochemical Architecture & CIP Priority Causality

The pharmacological profile of piperazine-derived drugs depends entirely on the spatial orientation of the C2 chiral center. To accurately assign the (R) or (S) absolute configuration, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the four groups attached to the C2 atom.

Causality of Priority Assignment:

-

Priority 1 (-NH-): The N1 atom of the piperazine ring has the highest atomic number (Nitrogen, 7) directly attached to the chiral center.

-

Priority 2 (-CH2-): The C3 atom of the piperazine ring is a Carbon (6) bonded to (N, H, H).

-

Priority 3 (-C6H4Br): The C1' atom of the aryl ring is a Carbon (6) bonded to (C, C, C) due to the aromatic double bonds. Why does C3 beat the Aryl group? The first point of difference occurs at the atoms immediately attached to C3 and C1'. Because C3 is bonded to a Nitrogen (atomic number 7), it outranks the Aryl C1', which is only bonded to Carbons (atomic number 6). The bromine atom at the 3-position of the phenyl ring is too distal to influence this first-shell decision.

-

Priority 4 (-H): Hydrogen (1) is the lowest priority group.

Fig 1: CIP Priority assignment for the C2 chiral center of 2-(3-Bromophenyl)piperazine.

Strategic Methodologies for Enantiomeric Resolution

Historically, the resolution of racemic 2-arylpiperazines relied on classical diastereomeric salt formation using chiral acids (e.g., L-tartaric acid). However, this method is thermodynamically inefficient, often requiring multiple lossy recrystallizations that severely degrade the overall yield.

The Shift to Kinetic Resolution: Modern synthetic workflows favor Kinetic Resolution via Asymmetric Lithiation [3]. This approach leverages the differential reaction rates of the two enantiomers when exposed to a chiral catalyst or reagent[4]. By treating an orthogonally protected racemic mixture with n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine, the chiral base system selectively deprotonates one enantiomer at the C2 position. The resulting configurationally stable organolithium intermediate is trapped with an electrophile, allowing the unreacted enantiomer to be recovered intact with exceptionally high enantiomeric excess (often >98:2 er)[4].

Fig 2: Workflow for the kinetic resolution of racemic 2-arylpiperazines via asymmetric lithiation.

Quantitative Data: Strategy Comparison

The table below summarizes the quantitative metrics of various resolution strategies applied to 2-arylpiperazine scaffolds.

| Resolution Strategy | Reagents / Chiral Agent | Typical Yield (Max 50%) | Enantiomeric Excess (ee) | Scalability | Primary Limitation |

| Classical Salt Resolution | L-Tartaric Acid / Mandelic Acid | 15 - 25% | 85 - 90% | High | Requires iterative, lossy recrystallizations. |

| Enzymatic Resolution | Lipases (Acylation) | 35 - 45% | 90 - 95% | Medium | Substrate specificity; requires screening of multiple enzymes. |

| Kinetic Lithiation | n-BuLi / (+)-Sparteine | 40 - 48% | >98% | Medium | Requires strict cryogenic (-78°C) and anhydrous conditions. |

| Chiral SFC (Prep) | Chiralpak AD-H / Amylose | 45 - 49% | >99% | Low/Medium | High solvent consumption; expensive stationary phases. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Each step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Salt Dissociation (Free-Basing)

Causality: Organolithium reagents are highly moisture-sensitive and will aggressively react with acidic protons. The dihydrochloride salt must be completely neutralized to the free base prior to any lithiation chemistry.

-

Suspend 2-(3-Bromophenyl)piperazine dihydrochloride (10.0 g, 31.8 mmol) in 100 mL of Dichloromethane (DCM).

-

Add 100 mL of 2M aqueous NaOH dropwise while stirring vigorously at 0°C.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Check: Analyze via ¹H-NMR (CDCl₃) to confirm the disappearance of the broad downfield -NH₂⁺ signals, ensuring complete free-basing.

Protocol 2: Orthogonal N-Boc Protection

Causality: To direct the lithiation exclusively to the C2 position and prevent unwanted N-alkylation, the secondary amines must be protected. A bulky tert-butyloxycarbonyl (Boc) group provides both steric hindrance and orthogonality for selective downstream deprotection[3].

-

Dissolve the free base in THF (80 mL) and cool to 0°C.

-

Add Triethylamine (TEA) (2.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (2.1 eq).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with Ethyl Acetate, dry, and purify via flash chromatography (Hexanes/EtOAc).

-

Validation Check: Confirm mass via LC-MS (Expected [M+H]⁺ for di-Boc derivative).

Protocol 3: Kinetic Resolution via Asymmetric Lithiation

Causality: (+)-Sparteine acts as a chiral chaperone, coordinating with n-BuLi to form a chiral base complex that preferentially deprotonates the (S)-enantiomer at the C2 position, leaving the (R)-enantiomer unreacted[3].

-

Flame-dry a Schlenk flask under Argon. Add (+)-sparteine (1.2 eq) and anhydrous Toluene (50 mL).

-

Cool the system to -78°C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.2 eq, 2.5 M in hexanes) and stir for 30 minutes to form the chiral complex.

-

Add the di-Boc protected 2-(3-Bromophenyl)piperazine (1.0 eq) dropwise. Stir at -78°C for 4 hours.

-

Introduce an electrophile (e.g., methyl iodide or a silyl chloride) to trap the lithiated (S)-enantiomer.

-

Quench with saturated NH₄Cl at -78°C, then allow to warm to room temperature.

-

Separate the unreacted (R)-enantiomer from the trapped (S)-derivative via silica gel chromatography.

Protocol 4: Chiral SFC Validation

Causality: Optical rotation is insufficient for modern pharmaceutical validation. Supercritical Fluid Chromatography (SFC) provides absolute quantification of enantiomeric excess.

-

Prepare a 1 mg/mL solution of the recovered (R)-enantiomer in Methanol.

-

Inject 5 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

-

Elute using a mobile phase of CO₂ / Methanol (80:20) with 0.1% Diethylamine (DEA) at a flow rate of 3.0 mL/min.

-

Monitor absorbance at 254 nm.

-

Validation Check: Integrate the peak areas. A successful kinetic resolution will yield an enantiomeric ratio (er) of >98:2, confirming the isolation of the pure (R)-enantiomer.

References

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Covalent organic framework and one of its innovative applications - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 3. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl(R)-3-methylpiperazine-1-carboxylate | Benchchem [benchchem.com]

The Privileged Scaffold: Therapeutic Potential of 2-Arylpiperazine Derivatives in CNS Disorders

Executive Summary

In central nervous system (CNS) drug discovery, the arylpiperazine class is widely recognized as a "privileged scaffold" due to its modular architecture and broad tunability across aminergic G protein-coupled receptors (GPCRs)[1]. By modifying the N-aryl group, the central piperazine ring, and the terminal linker, medicinal chemists can precisely dial in affinity and functional activity for serotonin (5-HT) and dopamine (D) receptors[1][2]. This technical whitepaper explores the mechanistic pharmacology, structural evolution, and validated synthetic protocols for 2-arylpiperazine derivatives, providing a comprehensive guide for drug development professionals targeting complex psychiatric and neurodegenerative disorders.

Pharmacological Profiling & Receptor Mechanics

The therapeutic efficacy of arylpiperazines is fundamentally rooted in their polypharmacology. The basic nitrogen of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the third transmembrane domain of aminergic GPCRs[1].

Classical derivatives like aripiprazole act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, while simultaneously antagonizing 5-HT2A receptors[1][2]. This specific profile stabilizes dopaminergic tone—reducing positive symptoms of schizophrenia in hyperdopaminergic states (via competition with endogenous dopamine) while preventing extrapyramidal motor side effects in hypodopaminergic states (via partial intrinsic activity)[1].

Caption: GPCR signaling pathways modulated by 2-arylpiperazine derivatives in CNS disorders.

Structure-Activity Relationship (SAR) & Scaffold Evolution

Modern drug design has shifted toward Multi-Target-Directed Ligands (MTDLs). Recent studies have successfully fused the long-chain arylpiperazine (LCAP) scaffold with structural fragments possessing intrinsic antioxidant properties[2]. This dual-action approach is specifically designed to counteract the oxidative stress heavily implicated in the pathophysiology of Autism Spectrum Disorder (ASD) and psychosis[2][3].

Furthermore, imposing conformational restrictions on the flexible spacer groups of N-arylpiperazines has yielded novel derivatives with highly selective D2/D3 receptor affinities, offering promising candidates for neurodegenerative diseases[4].

Table 1: Comparative Binding Affinities of Key Arylpiperazine Derivatives

| Compound | 5-HT1A (Kᵢ, nM) | 5-HT2A (Kᵢ, nM) | 5-HT7 (Kᵢ, nM) | D2 (Kᵢ, nM) | Primary Indication / Structural Note |

| Aripiprazole | 4.4 | 3.4 | 10.0 | 0.74 | Schizophrenia; Classical LCAP[1] |

| Compound 9b | 23.9 | 39.4 | 45.0 | >1000 | ASD models; High antioxidant activity[2] |

| Compound 12a | 41.5 | 315.0 | 42.5 | 300.0 | Psychosis; Balanced MTDL profile[2] |

| Haloperidol | >1000 | >1000 | >1000 | 0.89 | Classical typical antipsychotic (Reference)[4] |

Synthetic Methodologies: Solid-Phase Library Generation

To rapidly explore the SAR of arylpiperazines, researchers frequently employ solid-phase synthesis (SPS). As demonstrated by the Distributed Drug Discovery (D3) project, SPS allows for the efficient generation of targeted 5-HT1A/5-HT2A libraries without the need for tedious intermediate column chromatography[5][6].

Step-by-Step Protocol: Solid-Phase Synthesis of N-Arylpiperazines

Systemic Causality: This protocol utilizes a Backbone Amide Linker (BAL) attached to an MBHA-PS resin. The BAL linker is chosen because it allows the attachment of a primary amine via reductive amination, which can subsequently be acylated. This strategy ensures that the final cleavage yields a substituted amide, driving high-throughput diversification[5].

-

Resin Preparation & Reductive Amination:

-

Procedure: Swell BAL-MBHA-PS resin in N,N-dimethylformamide (DMF). Add the desired primary amine (e.g., an aminoalkyl-arylpiperazine precursor) in the presence of sodium cyanoborohydride (NaBH₃CN) and 1% acetic acid (AcOH) in DMF. Agitate for 24 hours at room temperature.

-

Causality: The mildly acidic environment (AcOH) catalyzes the formation of an imine intermediate between the resin's aldehyde and the primary amine. NaBH₃CN selectively reduces this imine to a stable secondary amine without reducing the unreacted aldehyde.

-

Validation: Perform a chloranil test. A positive result (blue/green beads) confirms the presence of the secondary amine.

-

-

Acylation/Coupling Reaction:

-

Procedure: React the resin-bound secondary amine with a carboxylic acid diversity reagent using HBTU and N,N-diisopropylethylamine (DIEA) in DMF for 2–3 hours.

-

Causality: HBTU converts the carboxylic acid into a highly reactive ester. DIEA acts as a non-nucleophilic base to neutralize the acid generated during coupling, driving the amide bond formation to completion.

-

Validation: A negative chloranil test (colorless beads) indicates complete conversion of the secondary amine.

-

-

Cleavage and Global Deprotection:

-

Procedure: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) and Dichloromethane (CH₂Cl₂) (e.g., 50:50 v/v) for 1.5 hours at room temperature.

-

Causality: The strong acid (TFA) cleaves the acid-labile BAL linker, releasing the final N-arylpiperazine derivative into the solution while simultaneously removing any acid-labile protecting groups (e.g., Boc groups).

-

Validation: Filter the resin, evaporate the filtrate under a nitrogen stream, and analyze the crude product via LC-MS to confirm the target mass and assess purity prior to preparative HPLC.

-

Caption: Workflow for the solid-phase synthesis of 2-arylpiperazine libraries.

In Vitro Validation: Radioligand Binding Protocols

To rigorously validate the affinity of newly synthesized arylpiperazines, competitive radioligand binding assays must be executed using a self-validating framework[2].

-

Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the target human GPCR (e.g., 5-HT1A or D2) in Tris-HCl buffer.

-

Causality: CHO cells naturally lack endogenous human aminergic receptors. Using them ensures that the measured radioactive signal is exclusively due to the transfected human receptor subtype, eliminating cross-talk.

-

-

Incubation: Incubate the membrane preparations with a constant concentration of a highly specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test arylpiperazine (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

-

Causality: Glass fibers carry a negative charge that can non-specifically bind positively charged radioligands. PEI is a cationic polymer that neutralizes the filter, drastically reducing background noise and improving the signal-to-noise ratio.

-

-

Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression and convert them to Kᵢ values using the Cheng-Prusoff equation.

-